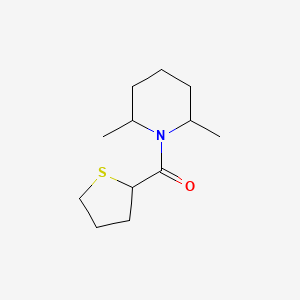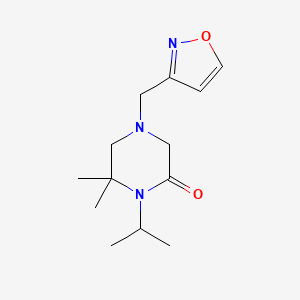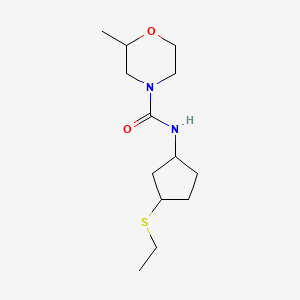
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one, also known as MPAP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential for use as a drug candidate. This compound is a pyrrolidinone derivative that has been synthesized and studied extensively in recent years.
作用机制
The mechanism of action of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves its binding to the sigma-1 receptor. This binding results in the modulation of various signaling pathways and the regulation of intracellular calcium levels. It has also been shown to have an effect on the activity of certain ion channels and neurotransmitter receptors.
Biochemical and physiological effects:
Studies have shown that 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has a variety of biochemical and physiological effects. It has been shown to have neuroprotective effects, as well as anti-inflammatory and anti-oxidant properties. It has also been shown to have an effect on the regulation of glucose metabolism and insulin sensitivity.
实验室实验的优点和局限性
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has several advantages for use in lab experiments. It has a high affinity for the sigma-1 receptor, which makes it a useful tool for studying the role of this receptor in various diseases. It is also relatively stable and easy to synthesize.
However, there are some limitations to the use of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one in lab experiments. It has been shown to have some off-target effects, which can complicate the interpretation of results. Additionally, its effects on different cell types and tissues may vary, which can make it difficult to generalize findings.
未来方向
There are several future directions for research on 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one. One area of interest is its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It may also have potential for use in the treatment of depression and other psychiatric disorders.
Another area of interest is its potential for use in the regulation of glucose metabolism and insulin sensitivity. It may have potential for use in the treatment of type 2 diabetes and other metabolic disorders.
Overall, 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one is a promising compound that has the potential for use in a variety of scientific research applications. Further research is needed to fully understand its mechanism of action and potential therapeutic uses.
合成方法
The synthesis of 1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one involves the reaction of 3-(2-pyridyloxy)aniline with 1-methyl-2-pyrrolidinone. The resulting product is then purified and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学研究应用
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one has been the subject of numerous scientific studies due to its potential for use in drug development. It has been shown to have a high affinity for the sigma-1 receptor, which is a protein that is involved in a variety of physiological processes. This receptor has been implicated in various diseases such as Alzheimer's disease, Parkinson's disease, and depression.
属性
IUPAC Name |
1-methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c1-19-10-8-14(16(19)20)18-12-5-4-6-13(11-12)21-15-7-2-3-9-17-15/h2-7,9,11,14,18H,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTZOUCMEWOPTKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1=O)NC2=CC(=CC=C2)OC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-3-(3-pyridin-2-yloxyanilino)pyrrolidin-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![N-[1-(2-fluoro-6-methoxyphenyl)ethyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7586528.png)


![(1-methylimidazol-2-yl)-[4-[5-(trifluoromethyl)-1H-imidazol-2-yl]piperidin-1-yl]methanone](/img/structure/B7586532.png)
![N-[(4-methyl-1,3-thiazol-2-yl)methyl]-2-propan-2-ylthiomorpholine-4-carboxamide](/img/structure/B7586533.png)


![N-[(3-fluoro-4-hydroxyphenyl)methyl]-2,3-dihydro-1-benzofuran-3-carboxamide](/img/structure/B7586554.png)
